Cyclopropyl(3-methoxy-4-methylphenyl)methanamine Cyclopropyl(3-methoxy-4-methylphenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16212348
InChI: InChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine

CAS No.:

Cat. No.: VC16212348

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name cyclopropyl-(3-methoxy-4-methylphenyl)methanamine
Standard InChI InChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3
Standard InChI Key LKRGYJOMVPAMIZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(C2CC2)N)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a methanamine group (–CH2NH2) bonded to a cyclopropyl ring and a 3-methoxy-4-methylphenyl moiety. Key features include:

  • Cyclopropyl group: A three-membered carbocycle known to enhance metabolic stability and influence conformational rigidity in drug candidates .

  • 3-Methoxy-4-methylphenyl group: A disubstituted aromatic system where methoxy (–OCH3) and methyl (–CH3) groups occupy adjacent positions, potentially modulating electronic and steric interactions with biological targets .

  • Methanamine backbone: Provides a primary amine functional group, often critical for hydrogen bonding with receptor sites .

Table 1. Key structural components and their hypothesized roles

ComponentRole in BioactivityExample Analogues
Cyclopropyl groupMetabolic stabilization, rigiditytrans-Cyclopropyl dopamine ligands
3-Methoxy-4-methylphenylElectronic modulation, steric effectsDDR1/2 inhibitors
Methanamine backboneHydrogen bonding, solubility(3-Methoxy-4-methylphenyl)methanamine HCl

Synthetic Methodologies

Precursor Synthesis

Pharmacological Profiling of Structural Analogs

Table 2. Selectivity profiling of cyclopropyl-containing kinase inhibitors

CompoundDDR2 IC50 (nM)RET Inhibition (%)Flt3 Inhibition (%)
222.2 ± 0.197.280.3
354.3 ± 0.750.737.1
366.1 ± 0.5–18.60

Physicochemical and ADME Properties

Computed Properties (Analogs)

The PubChem entry for 4-cyclopropyl-3-methylaniline (CID 62489809) provides baseline data :

  • Molecular formula: C10H13N (cyclopropyl(3-methoxy-4-methylphenyl)methanamine would be C12H17NO).

  • LogP: Estimated 2.1–2.8 (moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 1/2, suggesting moderate solubility in aqueous media .

Metabolic Stability

Cyclopropyl groups resist oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to straight-chain alkyl analogs .

Challenges and Future Directions

  • Synthetic optimization: Improving yield in N-cyclopropylation steps.

  • Selectivity profiling: Screening against kinase panels to identify off-target effects.

  • In vivo efficacy studies: Evaluating pharmacokinetics and toxicity in animal models.

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